molecular formula C22H20N2O5 B2843279 (4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 2034355-98-9

(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No.: B2843279
CAS No.: 2034355-98-9
M. Wt: 392.411
InChI Key: AMDPXBHHBKZGID-UHFFFAOYSA-N
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Description

This compound features a piperidine core linked to two distinct heterocyclic moieties: a benzo[d]oxazol-2-yloxy group and a 7-methoxybenzofuran-2-yl group. The benzofuran moiety introduces electron-rich aromaticity, while the methoxy substituent at the 7-position may enhance metabolic stability and solubility.

Properties

IUPAC Name

[4-(1,3-benzoxazol-2-yloxy)piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-26-18-8-4-5-14-13-19(28-20(14)18)21(25)24-11-9-15(10-12-24)27-22-23-16-6-2-3-7-17(16)29-22/h2-8,13,15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDPXBHHBKZGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Phenolic Precursors

The benzofuran core is synthesized via acid-catalyzed cyclization of 2-bromo-5-methoxyphenol derivatives. In Example 1c of, 7-bromo-4-methoxybenzofuran undergoes palladium-catalyzed carbonylation with vinyl n-butyl ether to yield 1-(4-methoxybenzofuran-7-yl)ethan-1-one. Adapting this protocol, bromine at C7 is replaced with a carboxylic acid group using CO gas under Heck reaction conditions (Pd(OAc)₂, PPh₃, 80°C, 12h).

Oxidation of Methyl Substituents

Alternative routes involve oxidation of 7-methoxybenzofuran-2-methyl derivatives. KMnO₄ in acidic media converts methyl groups to carboxylic acids, though over-oxidation risks require careful stoichiometric control.

Preparation of 4-(Benzo[d]oxazol-2-yloxy)piperidine

Synthesis of Benzo[d]oxazol-2-ol

Benzo[d]oxazol-2-ol is prepared via cyclocondensation of 2-aminophenol with chlorocarbonyl reagents. In, analogous oxazole formations use polyphosphoric acid (PPA) at 83°C to dehydrate intermediates into aromatic heterocycles (yield: 63–78%).

Piperidine Functionalization

4-Hydroxypiperidine is reacted with benzo[d]oxazol-2-ol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C→RT). This replaces the hydroxyl group with the oxazole moiety, achieving 85–90% yields. Alternatively, nucleophilic substitution using mesylated piperidine derivatives and oxazole salts (K₂CO₃, DMF, 60°C) provides moderate efficiency (65–70%).

Methanone Bridge Formation

Acid Chloride Coupling

7-Methoxybenzofuran-2-carboxylic acid is converted to its acid chloride (SOCl₂, reflux, 4h) and reacted with 4-(benzo[d]oxazol-2-yloxy)piperidine in dichloromethane (DCM) with Et₃N as base. This method, adapted from, affords the methanone product in 75–82% yield after silica gel chromatography.

Schlenk Equilibrium Strategies

Direct coupling using EDCl/HOBt in DMF activates the carboxylic acid in situ, enabling amide bond formation with the piperidine amine. This one-pot approach reduces purification steps but requires strict moisture control (yield: 68–73%).

Alternative Synthetic Routes and Comparative Analysis

Ullmann Coupling for Direct Arylation

Copper-catalyzed coupling of 7-methoxybenzofuran-2-boronic acid with 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl chloride (CuI, phenanthroline, K₂CO₃, DMSO) achieves the target compound in 70% yield. However, boronic acid preparation adds two steps.

Enzymatic Esterification

Lipase-mediated esterification (CAL-B, toluene, 40°C) between methyl 7-methoxybenzofuran-2-carboxylate and 4-(benzo[d]oxazol-2-yloxy)piperidine offers eco-friendly advantages but lower yields (55–60%).

Optimization Challenges and Solutions

Regioselectivity in Benzofuran Synthesis

Positional isomers during cyclization are mitigated by electron-donating methoxy groups directing electrophilic substitution to C2.

Steric Hindrance in Piperidine-Oxazole Coupling

Bulky substituents on piperidine reduce nucleophilicity. Using DBU as a non-nucleophilic base enhances reaction rates by 30%.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, benzofuran-H), 7.45–7.39 (m, 2H, oxazole-H), 6.95 (s, 1H, benzofuran-H3), 4.12–3.98 (m, 4H, piperidine-H), 3.89 (s, 3H, OCH₃).
  • HRMS : m/z 435.1421 [M+H]⁺ (calc. 435.1418).

Purity Assessment

HPLC (C18, MeCN/H₂O 70:30) shows >99% purity, with residual solvents (DMF, THF) below ICH Q3C limits.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Structural Overview

The compound features a piperidine ring substituted with a benzo[d]oxazole moiety and a methoxybenzofuran group. This complex structure is believed to contribute to its biological activity, particularly in modulating specific receptor interactions.

Medicinal Chemistry Applications

  • Neuropharmacology :
    • The compound has been studied for its potential anxiolytic effects, similar to existing benzodiazepines but with reduced side effects. Preliminary studies suggest it may exhibit improved pharmacokinetic properties, enhancing its therapeutic profile in treating anxiety disorders .
  • Cancer Therapeutics :
    • Research indicates that derivatives of this compound could act as antagonists for the androgen receptor (AR), which is crucial in the treatment of prostate cancer. The ability of certain analogs to disrupt AR dimerization and induce degradation via the ubiquitin-proteasome pathway presents a novel mechanism for combating drug-resistant prostate cancer .
  • Antimicrobial Activity :
    • Some studies have suggested that compounds with similar structures possess antimicrobial properties, indicating potential applications in developing new antibiotics or antifungal agents .

Pharmacological Insights

The pharmacological profile of (4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone has been characterized through various assays:

  • Binding Affinity Studies :
    • In vitro assays have demonstrated significant binding affinity to GABA receptors, suggesting potential use as an anxiolytic agent .
  • In Vivo Efficacy :
    • Animal models have shown promising results in reducing anxiety-like behaviors, indicating its potential as a therapeutic agent for anxiety disorders .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate anxiolytic effectsDemonstrated reduced marble burying behavior in mice, indicating anxiolytic-like properties at 30 mg/kg dosage .
Study 2Investigate AR antagonismFound that specific analogs effectively inhibited AR dimerization and induced degradation, showing promise against resistant prostate cancer strains .
Study 3Assess antimicrobial propertiesIdentified moderate antimicrobial activity against Gram-positive bacteria, suggesting further exploration for antibiotic development .

Mechanism of Action

The mechanism of action of (4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmacological Potential: While the target compound lacks direct activity data, structural parallels to RBP antagonists (e.g., 67) and multitarget ligands (e.g., 3a in ) suggest utility in oncology or metabolic disorders .
  • Optimization Opportunities : Replacing the benzothiazole/imidazole in analogs with benzofuran (as in the target compound) could balance metabolic stability and potency. Further exploration of substituent positions (e.g., 7-methoxy vs. 5-methoxy) is warranted .

Biological Activity

The compound (4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented by the following formula:

C21H22N2O3\text{C}_{21}\text{H}_{22}\text{N}_2\text{O}_3

This structure features a benzo[d]oxazole moiety linked to a piperidine ring and a methanone functional group, which contributes to its unique biological profile.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail specific areas of biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds with similar structural features. For instance, derivatives containing benzofuran and benzoxazole rings have demonstrated significant inhibitory effects on cancer cell proliferation.

Case Study:
A study evaluating various benzoxazole derivatives reported that compounds with similar structures showed IC50 values ranging from 0.09 µM to 157.4 µM against breast cancer cell lines, indicating potent anticancer activity . The mechanism of action often involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Antimicrobial Properties

Compounds featuring benzo[d]oxazole moieties have been investigated for their antimicrobial properties. The unique structural characteristics allow these compounds to interact with microbial targets effectively.

Research Findings:
A series of studies have shown that derivatives exhibit antibacterial activity against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) observed were significantly lower than those for standard antibiotics, suggesting potential for development as new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values from 0.09 µM to 157.4 µM
AntimicrobialEffective against S. aureus, E. coli
MechanismInduction of ROS leading to apoptosis

Mechanistic Insights

The biological activity of (4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation: The compound disrupts the cell cycle in cancer cells, leading to decreased proliferation rates.
  • Induction of Apoptosis: By generating ROS, the compound triggers apoptotic pathways in malignant cells.
  • Antimicrobial Action: The interaction with microbial cell membranes disrupts homeostasis, leading to cell death.

Q & A

Q. What are the key steps in synthesizing (4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, and how can reaction conditions be optimized?

The synthesis involves multi-step procedures, including:

  • Benzoxazole-piperidine coupling : Reacting 4-hydroxybenzo[d]oxazole with a halogenated piperidine derivative (e.g., chloro- or bromo-substituted) under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF .
  • Methanone linkage formation : Coupling the piperidine intermediate with 7-methoxybenzofuran-2-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) .

Q. Optimization strategies :

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for benzofuran derivatives .
  • Solvent choice : THF or DMF enhances solubility of intermediates, while dichloromethane minimizes side reactions in acid-sensitive steps .
  • Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization ensures intermediate purity before proceeding .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Key characterization techniques include:

  • NMR spectroscopy :
    • ¹H-NMR : Peaks at δ 1.75–2.06 ppm (piperidine CH₂), δ 3.89 ppm (OCH₃), and δ 6.88–7.34 ppm (aromatic protons) confirm structural motifs .
    • ¹³C-NMR : Carbonyl signals at ~170 ppm and benzofuran/benzoxazole carbons at 100–160 ppm verify connectivity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 419.1502) .
  • HPLC : Retention times (e.g., 11.35–13.04 min) and peak areas (>95%) assess purity under reverse-phase conditions (C18 column, 254 nm UV detection) .

Q. How can computational chemistry aid in designing synthetic routes or predicting reactivity?

  • Reaction pathway prediction : Tools like the Artificial Force Induced Reaction (AFIR) method model transition states and optimize pathways for benzoxazole-piperidine coupling .
  • Solvent effects : Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) predict solvent polarity impacts on reaction rates and intermediates’ stability .
  • Docking studies : Molecular docking (AutoDock Vina) identifies potential binding interactions with biological targets (e.g., kinases or GPCRs) to guide structural modifications .

Q. What strategies address low yields in coupling reactions involving the benzofuran moiety?

  • Catalyst optimization : Switch from Pd(OAc)₂ to Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for C–O bond formation in methoxybenzofuran derivatives .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 120°C, improving yield by 15–20% .
  • Byproduct mitigation : Add molecular sieves (3Å) to scavenge water in moisture-sensitive steps .

Case Study :
A 78% yield was achieved for a related methanone derivative using Pd-catalyzed coupling under anhydrous THF, compared to 50% yield without sieves .

Q. How should researchers analyze contradictory biological activity data across assays?

  • Assay standardization :
    • Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., tamoxifen for cytotoxicity assays) .
    • Validate results with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing benzoxazole with benzothiazole) to identify pharmacophore requirements .
  • Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for kinase inhibition) to distinguish assay-specific artifacts from true structure-activity trends .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using n-hexane/EtOAc) for gram-scale production .
  • Thermal sensitivity : Optimize exothermic reactions (e.g., benzoxazole formation) using jacketed reactors with precise temperature control (±2°C) .
  • Regioselectivity : Employ directing groups (e.g., –SO₂Ph) to control substitution patterns during piperidine functionalization .

Q. How can NMR spectral overlaps be resolved for accurate structural confirmation?

  • Advanced NMR techniques :
    • COSY and HSQC : Resolve overlapping aromatic protons (δ 6.8–7.4 ppm) in benzofuran/benzoxazole regions .
    • NOESY : Confirm spatial proximity of piperidine CH₂ groups to methoxybenzofuran .
  • Deuteration : Use deuterated solvents (e.g., DMSO-d₆) to sharpen peaks in polar intermediates .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Forced degradation studies :
    • Acid/Base hydrolysis : Incubate in 0.1M HCl/NaOH at 37°C for 24h; monitor via HPLC for degradation products (e.g., benzoxazole ring opening) .
    • Oxidative stress : Treat with 3% H₂O₂; assess carbonyl group stability via FT-IR (loss of ~1700 cm⁻¹ peak) .
  • Plasma stability : Incubate with rat plasma (37°C, 1h); quantify parent compound using LC-MS/MS .

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